molecular formula C21H26O B13959879 Nonanophenone, 2-phenyl- CAS No. 52072-38-5

Nonanophenone, 2-phenyl-

Cat. No.: B13959879
CAS No.: 52072-38-5
M. Wt: 294.4 g/mol
InChI Key: BPHZEPNGFKVNCF-UHFFFAOYSA-N
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Description

This compound consists of a benzene ring substituted by a nonanoyl group, making it a member of the aromatic ketone family . It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonanophenone, 2-phenyl-, can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with nonanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of nonanophenone, 2-phenyl-, often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Additionally, green chemistry principles are increasingly being adopted to reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Nonanophenone, 2-phenyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of nonanophenone, 2-phenyl-, involves its interaction with specific molecular targets and pathways. As an aromatic ketone, it can participate in various chemical reactions that modify its structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Nonanophenone, 2-phenyl-, can be compared with other similar compounds, such as:

Uniqueness

Nonanophenone, 2-phenyl-, is unique due to its specific alkyl chain length, which influences its physical and chemical properties. This makes it suitable for particular applications where other similar compounds may not be as effective .

Biological Activity

Nonanophenone, 2-phenyl- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

Nonanophenone, 2-phenyl- is characterized by a nonyl chain with a phenyl group attached to the second carbon of the ketone. The synthesis of this compound typically involves the Friedel-Crafts acylation of phenyl derivatives with nonanoyl chloride, followed by purification processes such as recrystallization or chromatography.

Biological Activity Overview

Research has demonstrated that Nonanophenone, 2-phenyl- exhibits various biological activities, including antibacterial, antifungal, anti-inflammatory, and antioxidant properties. Below is a summary of notable findings from recent studies:

Biological Activity Description Reference
Antibacterial Moderate to good activity against Escherichia coli and Staphylococcus aureus was observed in synthesized derivatives.
Antifungal Effective against Aspergillus niger and Aspergillus oryzae using cup-plate agar diffusion method.
Anti-inflammatory Inhibition of pro-inflammatory enzymes like lipoxygenase was noted, suggesting potential for anti-inflammatory therapies.
Antioxidant Exhibited significant antioxidant activity, particularly in scavenging free radicals.

Detailed Case Studies

  • Antibacterial Activity : A series of thiazole derivatives containing Nonanophenone were tested for their antibacterial properties. The compounds demonstrated varying degrees of effectiveness against common bacterial strains, indicating their potential as lead compounds for antibiotic development.
  • Antifungal Activity : In vitro studies revealed that Nonanophenone derivatives showed promising antifungal effects against specific fungal pathogens, suggesting their utility in treating fungal infections.
  • Anti-inflammatory Effects : The compound was assessed for its ability to inhibit lipoxygenase activity in neutrophils. Results indicated that certain derivatives significantly reduced inflammatory responses in cell-based assays.
  • Antioxidant Properties : The antioxidant capacity was evaluated using DPPH radical scavenging assays, where Nonanophenone showed substantial radical scavenging activity compared to standard antioxidants.

Pharmacokinetic studies are essential for understanding how Nonanophenone behaves in biological systems. Theoretical models suggest favorable absorption characteristics and low toxicity profiles, making it a candidate for further development.

The mechanism of action for the biological activities of Nonanophenone may involve:

  • Inhibition of Enzymatic Activity : Compounds derived from Nonanophenone have been shown to inhibit key enzymes involved in inflammation and microbial growth.
  • Radical Scavenging : The presence of specific functional groups allows these compounds to effectively neutralize free radicals.

Properties

CAS No.

52072-38-5

Molecular Formula

C21H26O

Molecular Weight

294.4 g/mol

IUPAC Name

1,2-diphenylnonan-1-one

InChI

InChI=1S/C21H26O/c1-2-3-4-5-12-17-20(18-13-8-6-9-14-18)21(22)19-15-10-7-11-16-19/h6-11,13-16,20H,2-5,12,17H2,1H3

InChI Key

BPHZEPNGFKVNCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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